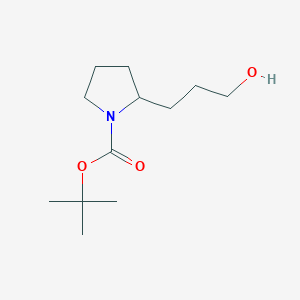

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Beschreibung

The compound tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate (CAS: 2609743-88-4) is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a 3-hydroxypropyl substituent at the 3-position of the pyrrolidine ring. Key physical properties include a melting point of 99°C, high yield (94%), and optical rotation ([α]D²⁶ = -31.6 in CHCl₃). Its structure is confirmed via ¹H/¹³C NMR, IR spectroscopy, and high-resolution MALDI-MS (observed m/z 628.3535 vs. calculated 628.3546) .

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNIRHFBXQBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes critical differences between the target compound and structurally related pyrrolidine derivatives:

Key Observations:

Substituent Complexity : The target compound lacks fluoropyridine or spirocyclic motifs found in analogs, simplifying its reactivity profile. Its 3-hydroxypropyl group enhances hydrophilicity compared to silyl-protected (e.g., tert-butyldimethylsilyloxy) or aromatic (e.g., benzyl) groups .

Stereochemical Considerations : The (3S) configuration distinguishes it from racemic mixtures (e.g., (±)-trans compounds in Ref. 180), which are common in fluoropyridine derivatives .

Protective Groups : Unlike analogs with methyl esters or triisopropylsilyl (TIPS) ethynyl groups, the Boc group in the target compound facilitates selective deprotection under mild acidic conditions .

Spectroscopic and Stability Data

- Hydroxypropyl vs. Hydroxymethyl: The 3-hydroxypropyl chain in the target compound provides a longer linker for conjugation compared to hydroxymethyl groups in Ref.

- Silyl Ether Stability : Silyl-protected analogs (Ref. 179) exhibit greater stability under basic conditions but require HF or fluoride reagents for deprotection, limiting biocompatibility .

Biologische Aktivität

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is characterized by its pyrrolidine ring, a tert-butyl group, and a hydroxypropyl side chain. Its molecular formula is C12H23NO3, and it exhibits properties conducive to interactions with biological systems.

The biological activity of Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with various biomolecular targets.

- Target Interactions : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.

- Biochemical Pathways : It is hypothesized that the compound influences pathways related to neurotransmitter regulation and inflammation, potentially through the modulation of acetylcholine levels or inflammatory cytokines.

Biological Activity

Research indicates that Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may enhance cognitive function by increasing acetylcholine levels, similar to other compounds in its class.

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Viability : The compound showed a dose-dependent increase in cell viability in neuronal cell lines, suggesting neuroprotective properties.

- Cytokine Modulation : It inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages, indicating anti-inflammatory potential.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Dosage Effects : Different dosages were tested, revealing that lower doses effectively reduced inflammatory markers without significant toxicity.

- Behavioral Studies : Behavioral assays indicated improved memory retention in treated animals compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Cognitive Enhancement | Improved memory retention |

Case Studies

- Neuroprotective Study : A study conducted on rat models indicated that administration of Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate led to significant improvements in cognitive tests compared to untreated groups.

- Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory cytokines, suggesting its potential for therapeutic use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.